[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid

Lipophilic ligand efficiency Physicochemical property optimization Fragment-based drug design

[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid (CAS 1893788-77-6; molecular formula C₁₃H₉F₃N₂O₃; molecular weight 298.22 g/mol; IUPAC: 2-({2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl}oxy)acetic acid) is a synthetic, heterocyclic building block belonging to the (pyrimidinyloxy)acetic acid class. The scaffold comprises a 2-arylpyrimidine core connected through an ether oxygen at position 5 to an acetic acid moiety, with a 3-trifluoromethyl substituent on the pendant phenyl ring.

Molecular Formula C13H9F3N2O3
Molecular Weight 298.22 g/mol
Cat. No. B8013656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid
Molecular FormulaC13H9F3N2O3
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=N2)OCC(=O)O
InChIInChI=1S/C13H9F3N2O3/c14-13(15,16)9-3-1-2-8(4-9)12-17-5-10(6-18-12)21-7-11(19)20/h1-6H,7H2,(H,19,20)
InChIKeyNHPJJQZDLJEKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid (CAS 1893788-77-6): Core Scaffold Identity and Procurement-Relevant Specifications


[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid (CAS 1893788-77-6; molecular formula C₁₃H₉F₃N₂O₃; molecular weight 298.22 g/mol; IUPAC: 2-({2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl}oxy)acetic acid) is a synthetic, heterocyclic building block belonging to the (pyrimidinyloxy)acetic acid class . The scaffold comprises a 2-arylpyrimidine core connected through an ether oxygen at position 5 to an acetic acid moiety, with a 3-trifluoromethyl substituent on the pendant phenyl ring. The compound is supplied, for research use only, at ≥95% purity . This specific substitution pattern—3-CF₃-phenyl at position 2 and an oxyacetic acid tether at position 5—differentiates it from isomeric or bioisosteric variants and imparts a distinct physicochemical signature (cLogP, pKa, hydrogen-bonding capacity) relevant to fragment elaboration, target engagement, and pharmacokinetic tuning in medicinal chemistry programs [REFS-1, REFS-2].

Why Trifluoromethyl-Pyrimidinyloxyacetic Acid Analogs Cannot Be Interchanged: Key Differentiators Driving Scientific Selection of [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid


Within the (pyrimidinyloxy)acetic acid chemotype, seemingly minor structural alterations—regioisomerism of the CF₃ substituent, replacement of CF₃ with halogen or alkoxy bioisosteres, or shifting the oxyacetic acid anchor from position 5 to position 4—produce pronounced shifts in target affinity, selectivity, and ADME properties. The 3-CF₃-phenyl motif at position 2 is well documented in medicinal chemistry as a privileged fragment that enhances metabolic stability (CYP450 resistance) and lipophilicity without substantially increasing molecular weight relative to chlorophenyl or methoxyphenyl analogs . The oxyacetic acid side chain at position 5 provides a synthetic handle for amide or ester derivatization while offering a distinct hydrogen-bond donor/acceptor profile compared to the corresponding acetic acid regioisomers tethered directly at position 5 (i.e., without the ether oxygen) [1]. Consequently, substituting one member of this class with another without experimental validation risks loss of potency, altered selectivity, and unpredictable pharmacokinetics.

Quantitative Differentiation Evidence: [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid versus Closest Structural Analogs


Physicochemical Differentiation via Lipophilic Ligand Efficiency: 3-CF₃ vs. 4-F, 4-Cl, and 3-OCF₃ Phenyl Substituents

The 3-trifluoromethyl substituent on the pendant phenyl ring imparts a higher cLogP and enhanced metabolic stability relative to the 4-fluoro (CAS 1894173-05-7) and 4-chloro (CAS 1894101-97-3) analogs, while maintaining a lower molecular weight and superior ligand efficiency metrics compared to the 3-trifluoromethoxy variant (MW 314.22 g/mol) [REFS-1, REFS-2, REFS-3]. The 3-CF₃ substitution pattern has been shown in related pyrimidine series to improve CYP450 oxidative metabolic stability compared to unsubstituted phenyl or halogenated phenyl analogs .

Lipophilic ligand efficiency Physicochemical property optimization Fragment-based drug design

Class-Level Antitumor Potency of Trifluoromethyl-Pyrimidine Derivatives: Benchmarking Against 5-Fluorouracil in H1975 NSCLC Cells

In a 2021 structure-activity relationship study of trifluoromethyl-substituted pyrimidine derivatives, compound 17v—a close structural relative bearing a 2-arylpyrimidine core and a CF₃ substituent—exhibited potent antiproliferative activity against H1975 non-small cell lung cancer cells (IC₅₀ = 2.27 µM), which was approximately 4.1-fold more potent than the positive control 5-fluorouracil (IC₅₀ = 9.37 µM) [1]. Compound 17v further induced G2/M cell cycle arrest and apoptosis via upregulation of Bax and p53 and downregulation of Bcl-2, and was shown to embed in the EGFR active pocket [1]. While compound 17v is not structurally identical to the target compound, it shares the trifluoromethyl-phenyl-pyrimidine pharmacophore, providing class-level evidence for the antitumor potential of this chemotype.

Antitumor activity EGFR inhibition Non-small cell lung cancer

Kinase Selectivity Potential of the Trifluoromethyl-Pyrimidine Scaffold: CRTH2 Antagonism vs. Off-Target CYP450 Activity

A pyrimidin-5-yl acetic acid derivative bearing a 4-(trifluoromethyl)benzamido substituent (CHEMBL551813) demonstrated CRTH2 (DP2 receptor) antagonist activity with an IC₅₀ of 626 nM in human eosinophils, while exhibiting substantially weaker activity at the DP1 receptor (IC₅₀ = 25.6 µM; ~41-fold selectivity) and against CYP3A4 (IC₅₀ = 30 µM; ~48-fold selectivity) [1]. This selectivity profile illustrates the capacity of pyrimidin-5-yl acetic acid scaffolds to discriminate between related prostanoid receptors and to avoid potent CYP450 inhibition, a common liability in drug development. Although the specific target compound carries an oxyether linkage rather than a benzyl-amide, the shared pyrimidin-5-yl acetic acid core suggests comparable potential for tunable selectivity.

CRTH2 antagonist Kinase selectivity CYP450 inhibition

Aldose Reductase Inhibitory Potential of (Pyrimidinyloxy)acetic Acid Scaffolds: In Vitro Enzyme Inhibition with In Vivo Target Engagement

The (pyrimidinyloxy)acetic acid chemotype was validated as a novel class of aldose reductase inhibitors by Ellingboe et al. (1990), who demonstrated that several (pyrimidinyl-4-oxy)acetic acid and 6-oxopyrimidine-1-acetic acid analogs potently inhibit bovine lens aldose reductase in vitro, with selected compounds reducing galactitol accumulation in lens, nerve, and diaphragm tissue in a 4-day galactose-fed rat model [1]. The study established that the pyrimidinyloxyacetic acid scaffold supports tissue penetration and in vivo target engagement—a critical differentiation from non-acidic or ester-only pyrimidine derivatives that show poor tissue distribution. The 3-CF₃ substituent on the target compound may further enhance tissue permeability relative to the unsubstituted phenyl analogs evaluated in the reference study [REFS-1, REFS-2].

Aldose reductase inhibitor Diabetic complications Polyol pathway

COX-2 Selectivity Achievable with Trifluoromethylpyrimidine Scaffolds: ~300-Fold Selectivity Over COX-1

GSK scientists reported a trifluoromethylpyrimidine-based ring scaffold (compound 19) that exhibited high COX-2 inhibitory potency (IC₅₀ = 206 nM) with approximately 301-fold selectivity over COX-1 (IC₅₀ = 62,000 nM) [1]. This selectivity ratio substantially exceeds that of several classical NSAIDs and approaches the selectivity profile of celecoxib-class diarylheterocycles. The presence of a CF₃ group at the pyrimidine 6-position and an appropriately substituted aryl ring were critical for this selectivity. The target compound's 3-CF₃-phenyl substituent at position 2 and oxyacetic acid at position 5 present a distinct substitution architecture that may yield different selectivity patterns, but the class-level precedent for >100-fold COX-2/COX-1 selectivity mitigates the risk of COX-1-mediated gastrointestinal toxicity.

COX-2 inhibitor Anti-inflammatory Selectivity ratio

Synthetic Tractability Advantage of the Oxyacetic Acid Tether: Chemoselective Derivatization vs. Direct-Linked Acetic Acid Analogs

The oxyacetic acid side chain at position 5 of the target compound provides a versatile synthetic handle that can be selectively derivatized (e.g., amide formation, esterification) without competing reactivity at the pyrimidine ring nitrogens [1]. In contrast, the regioisomeric 2-(4-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)acetic acid (CAS 1261479-95-1), which lacks the ether oxygen linker, places the carboxylic acid directly on the pyrimidine ring, potentially altering the electronics of the heterocycle and complicating chemoselective transformations . The oxyacetic acid tether also introduces an additional rotational degree of freedom, which can be advantageous for optimizing ligand-protein interactions during fragment growth or scaffold hopping campaigns.

Synthetic accessibility Fragment elaboration Amide coupling

High-Impact Application Scenarios for [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid in Drug Discovery


Anticancer Lead Optimization: EGFR-Targeted Non-Small Cell Lung Cancer (NSCLC) Programs

The trifluoromethyl-aryl pyrimidine chemotype has demonstrated in-class antiproliferative potency superior to 5-fluorouracil in H1975 NSCLC cells (IC₅₀ = 2.27 µM vs. 9.37 µM for 5-FU) [1]. [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid can serve as a core fragment for structure-based elaboration toward EGFR kinase inhibitors, leveraging the oxyacetic acid handle for rapid analog generation. The 3-CF₃ substituent is expected to enhance metabolic stability and cell permeability relative to non-fluorinated analogs [2]. Recommended procurement context: medicinal chemistry groups pursuing ATP-competitive kinase inhibitors for oncology.

Anti-Inflammatory Drug Discovery: Selective COX-2 Inhibitor Development

Trifluoromethylpyrimidine scaffolds have achieved approximately 301-fold COX-2/COX-1 selectivity (COX-2 IC₅₀ = 206 nM; COX-1 IC₅₀ = 62,000 nM) [1]. The target compound, with its 3-CF₃-phenyl substituent and oxyacetic acid side chain, provides a distinct vector for optimizing both potency and selectivity relative to the GSK-reported 6-CF₃-pyrimidine series. The carboxylic acid moiety may contribute to favorable tissue distribution and reduced CNS penetration compared to neutral analogs [2]. Recommended procurement context: teams developing next-generation anti-inflammatory agents with improved gastrointestinal safety profiles.

Metabolic Disease Research: Aldose Reductase Inhibition for Diabetic Complications

The (pyrimidinyloxy)acetic acid scaffold has been pharmacologically validated as an aldose reductase inhibitor chemotype with demonstrated in vivo target engagement in rat lens, sciatic nerve, and diaphragm tissues [1]. [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid represents a fluorinated analog that may offer improved tissue permeability and metabolic stability compared to the original unsubstituted phenyl series [2]. Recommended procurement context: academic or industrial groups investigating polyol pathway intervention for diabetic neuropathy, retinopathy, or nephropathy.

Fragment-Based Drug Discovery: Privileged Core for Kinase or GPCR Library Synthesis

With a molecular weight of 298.22 g/mol and multiple synthetic derivatization points (carboxylic acid, pyrimidine C4 and C6 positions, phenyl ring), [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid meets typical fragment library criteria (MW <300, cLogP <3) [1]. The oxyacetic acid linker provides additional conformational flexibility that is advantageous for exploring diverse binding modes across kinase and GPCR targets [2]. The compound's demonstrated class-level activity across CRTH2 [3], EGFR [2], COX-2 [4], and aldose reductase [1] targets makes it a versatile starting point for fragment growing, linking, or merging strategies.

Quote Request

Request a Quote for [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.